N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide reduces neuronal excitability, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for further clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in this context. Additionally, the potential use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in the treatment of other neurological disorders, such as anxiety and epilepsy, should be further explored. Finally, the development of more soluble forms of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide may improve its utility as a therapeutic agent.
Synthesemethoden
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 4-(1-pyrrolidinylcarbonyl)benzoic acid with cyclopropylamine. The resulting intermediate is then treated with a coupling agent to form the final product. The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Eigenschaften
Produktname |
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide |
---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N2O2/c18-14(11-3-4-11)16-13-7-5-12(6-8-13)15(19)17-9-1-2-10-17/h5-8,11H,1-4,9-10H2,(H,16,18) |
InChI-Schlüssel |
OWMFERQQXQNVIA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.